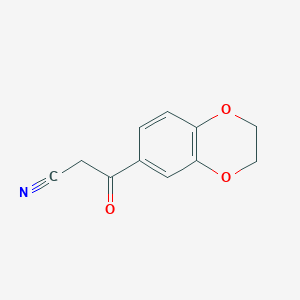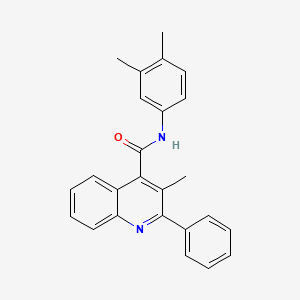![molecular formula C17H14BrClN4S B4693595 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4693595.png)
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea
Overview
Description
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea is not fully understood. However, it is believed that N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea exerts its biological effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been shown to have various biochemical and physiological effects in cells and organisms. Some of the key effects of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea include:
1. Inhibition of enzyme activity: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been shown to inhibit the activity of certain enzymes, including thioredoxin reductase and protein kinase C.
2. Modulation of signaling pathways: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has also been shown to modulate various signaling pathways in cells, including the NF-κB and MAPK pathways.
3. Induction of apoptosis: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has several advantages and limitations for lab experiments. Some of the key advantages of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea include:
1. High potency: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea is a highly potent compound, which means that it can be used at low concentrations in lab experiments.
2. Wide range of applications: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been shown to have a wide range of applications in various fields such as medicine, pharmacology, and biochemistry.
3. Relatively low toxicity: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been shown to have relatively low toxicity in cells and organisms.
Some of the key limitations of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea include:
1. Limited solubility: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has limited solubility in water, which can make it difficult to use in some lab experiments.
2. Lack of selectivity: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been shown to lack selectivity for certain enzymes or signaling pathways, which can make it difficult to study specific biological processes.
3. Limited in vivo studies: Although N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been extensively studied in vitro, there are limited studies on its in vivo effects in animals or humans.
Future Directions
There are several future directions for research on N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea. Some of the key areas for future research include:
1. Development of more selective analogs: Future research could focus on developing more selective analogs of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea that target specific enzymes or signaling pathways.
2. In vivo studies: Future research could focus on conducting more in vivo studies to determine the potential therapeutic applications of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea in animals or humans.
3. Combination therapy: Future research could also focus on studying the potential use of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea in combination therapy with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been shown to have anti-cancer, anti-inflammatory, and antioxidant activity, among other biological effects. Although N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has several advantages for lab experiments, there are also limitations to its use. Future research could focus on developing more selective analogs, conducting more in vivo studies, and studying the potential use of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea in combination therapy for the treatment of various diseases.
Scientific Research Applications
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been widely used in scientific research for its potential applications in various fields such as medicine, pharmacology, and biochemistry. Some of the key applications of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea in scientific research include:
1. Anti-cancer activity: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has been studied for its potential anti-cancer activity. In a study published in the Journal of Medicinal Chemistry, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea was found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has also been studied for its potential anti-inflammatory activity. In a study published in the European Journal of Medicinal Chemistry, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent.
3. Antioxidant activity: N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea has also been studied for its potential antioxidant activity. In a study published in the International Journal of Molecular Sciences, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea was found to have significant antioxidant activity, which could be useful in preventing oxidative stress-related diseases.
properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-3-(4-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4S/c18-13-3-1-12(2-4-13)11-23-10-9-16(22-23)21-17(24)20-15-7-5-14(19)6-8-15/h1-10H,11H2,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIUQXAMZZYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B4693513.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![3,5-dihydroxy-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzohydrazide](/img/structure/B4693526.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4693542.png)
![N-[2-({2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4693545.png)
![ethyl 2-(benzoylamino)-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4693552.png)

![1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4693557.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B4693565.png)


![7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693605.png)
![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4693613.png)